(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, dimethoxyphenyl groups, and a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-bromoethylamine to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Properties
CAS No. |
53068-41-0 |
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Molecular Formula |
C22H25N3O5S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N3O5S/c1-27-17-7-5-15(11-19(17)29-3)9-10-25-21(26)14-31-22(25)24-23-13-16-6-8-18(28-2)20(12-16)30-4/h5-8,11-13H,9-10,14H2,1-4H3/b23-13-,24-22+ |
InChI Key |
XFXDPLAZRBJSIP-OUEWFUSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN\2C(=O)CS/C2=N/N=C\C3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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